molecular formula C16H24N2O B14177876 2,6-Diazaspiro[4.5]decane,2-[(4-methoxyphenyl)methyl]-

2,6-Diazaspiro[4.5]decane,2-[(4-methoxyphenyl)methyl]-

Cat. No.: B14177876
M. Wt: 260.37 g/mol
InChI Key: UHXWESMUPRXSNE-UHFFFAOYSA-N
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Description

2,6-Diazaspiro[4.5]decane,2-[(4-methoxyphenyl)methyl]- is a chemical compound with the molecular formula C16H24N2O and a molecular weight of 260.37456 g/mol This compound is known for its unique spiro structure, which consists of a bicyclic system where two rings share a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diazaspiro[4.5]decane,2-[(4-methoxyphenyl)methyl]- can be achieved through a one-step synthesis involving unactivated yne-en-ynes and substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3) . This reaction forms three carbon-carbon bonds in a domino reaction, which involves highly regioselective C-C coupling and spiro scaffold formation.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Diazaspiro[4.5]decane,2-[(4-methoxyphenyl)methyl]- undergoes various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles or electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2,6-Diazaspiro[4.5]decane,2-[(4-methoxyphenyl)methyl]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in the study of biological pathways and interactions due to its unique structure.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Diazaspiro[4.5]decane,2-[(4-methoxyphenyl)methyl]- involves its interaction with specific molecular targets and pathways. The spiro structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or activating their functions. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
  • 2-tert-butyl 3-methyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate
  • 2-methyl-2,8-diazaspiro[4.5]decane
  • 2,8-Diazaspiro[4.5]decane

Uniqueness

2,6-Diazaspiro[4.5]decane,2-[(4-methoxyphenyl)methyl]- is unique due to the presence of the 4-methoxyphenyl group, which imparts distinct chemical properties and potential biological activities. This differentiates it from other similar compounds that may lack this functional group or have different substituents.

Properties

Molecular Formula

C16H24N2O

Molecular Weight

260.37 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methyl]-2,6-diazaspiro[4.5]decane

InChI

InChI=1S/C16H24N2O/c1-19-15-6-4-14(5-7-15)12-18-11-9-16(13-18)8-2-3-10-17-16/h4-7,17H,2-3,8-13H2,1H3

InChI Key

UHXWESMUPRXSNE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CCC3(C2)CCCCN3

Origin of Product

United States

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